molecular formula C12H17BO4S B1354420 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 916138-13-1

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B1354420
CAS No.: 916138-13-1
M. Wt: 268.14 g/mol
InChI Key: LMWIOYXSRDMVLD-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H17BO4S and its molecular weight is 268.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate and similar compounds have been the focus of research in synthesis and structural analysis. Studies have focused on synthesizing these compounds through various chemical reactions, confirming their structures using spectroscopic techniques like FTIR, NMR, and mass spectrometry. The molecular structures of these compounds have also been analyzed through X-ray diffraction and density functional theory (DFT), revealing insights into their conformational and physicochemical properties (Huang et al., 2021).

Development of Semiconducting Polymers

Researchers have explored the use of compounds containing the tetramethyl-dioxaborolan moiety for the development of semiconducting polymers. These studies involve synthesizing polymers with specific molecular structures and analyzing their optical and luminescent properties. This research is particularly relevant for applications in materials science, especially in the development of new materials for LCD technology and other electronic devices (Welterlich et al., 2012).

Application in Bioorganic Chemistry

In the field of bioorganic chemistry, such compounds have been modified to create prochelators with the aim of conditionally targeting iron sequestration in cells under oxidative stress. This research has significant implications for developing therapeutic strategies for conditions associated with oxidative stress (Wang & Franz, 2018).

Synthesis of Biologically Active Compounds

Compounds featuring the tetramethyl-dioxaborolan structure have been synthesized as intermediates in the creation of biologically active compounds. Research in this area has focused on synthesizing and confirming the structures of these intermediates, which are crucial in the development of various pharmaceuticals (Kong et al., 2016).

Biochemical Analysis

Biochemical Properties

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling . This compound’s interactions with biomolecules are primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in biochemical assays and synthetic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific kinases and transcription factors, leading to alterations in cellular responses and metabolic flux . Its impact on gene expression is particularly notable, as it can induce or repress the transcription of genes involved in critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves the formation of covalent bonds with amino acid residues in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic agents.

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-7-6-8(18-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIOYXSRDMVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475401
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916138-13-1
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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